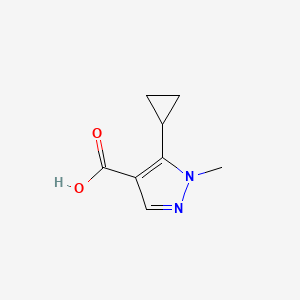![molecular formula C14H20N2O3 B1517326 1-[2-(2-Amino-4,5-dimethoxyphenyl)ethyl]pyrrolidin-2-one CAS No. 1087448-67-6](/img/structure/B1517326.png)
1-[2-(2-Amino-4,5-dimethoxyphenyl)ethyl]pyrrolidin-2-one
Übersicht
Beschreibung
“1-[2-(2-Amino-4,5-dimethoxyphenyl)ethyl]pyrrolidin-2-one” is a chemical compound that can be used for pharmaceutical testing . It’s an active metabolite of midrodine and acts as a direct-acting sympathomimetic with selective alpha-adrenergic agonist activity .
Synthesis Analysis
The synthesis of such compounds often involves the use of donor–acceptor cyclopropanes and primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure also includes a 2,5-dimethoxyphenyl group and an aminoethyl group .Chemical Reactions Analysis
In the synthesis process, donor–acceptor cyclopropanes react as 1,4- C, C -dielectrophiles, and amines react as 1,1-dinucleophiles .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
In synthetic chemistry, the development of new methodologies for constructing complex molecules is a key area of interest. For instance, the synthesis of polysubstituted pyrroles via one-pot multicomponent reactions showcases the utility of pyrrolidine derivatives in constructing heterocyclic compounds, which are central to many pharmaceutical agents and organic materials (Lin et al., 2011). This method highlights the versatility of pyrrolidine and related structures in facilitating complex chemical transformations.
Material Science and Electro-optics
In material science, pyrrole-based donor-acceptor chromophores have been studied for their electro-optic properties. The layer-by-layer self-assembly of pyrrole-based chromophores demonstrates their potential in creating nonlinear optical/electro-optic materials with significant applications in photonics and optoelectronics (Facchetti et al., 2003). These materials are crucial for the development of advanced optical devices, including lasers, modulators, and sensors.
Pharmaceutical Development
Pyrrolidine derivatives also play a critical role in pharmaceutical development, serving as key intermediates or scaffolds in the synthesis of biologically active compounds. For example, the synthesis and characterization of biologically active pyrrolo[2,3-b]pyridine scaffolds illustrate the importance of pyrrolidine-based structures in medicinal chemistry (Sroor, 2019). Such compounds are explored for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and antioxidant activities.
Wirkmechanismus
Mode of Action
- The indole nucleus in this compound provides a versatile scaffold for binding to various receptors and enzymes. Similar to benzene, indole readily undergoes electrophilic substitution due to its π-electron delocalization . Investigating the compound’s interactions with proteins or enzymes will reveal its mode of action.
Biochemical Pathways
- Some indole derivatives exhibit anti-inflammatory properties . We need further studies to understand the specific pathways involved. Certain indole compounds may also have analgesic activity . Assessing the compound’s impact on gastrointestinal mucosa is crucial.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-12-8-10(11(15)9-13(12)19-2)5-7-16-6-3-4-14(16)17/h8-9H,3-7,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGKGVJLTWMZEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCN2CCCC2=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid](/img/structure/B1517243.png)
![(5-Amino-[1,2,4]thiadiazol-3-yl)-methoxyimino-acetic acid](/img/structure/B1517245.png)

![3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine](/img/structure/B1517250.png)
![1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol](/img/structure/B1517252.png)
![5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B1517256.png)


![3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B1517260.png)
![3-[(5-Bromo-2-pyridinyl)amino]-1-propanol](/img/structure/B1517261.png)


![4-[2-(pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1517264.png)
![2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B1517265.png)